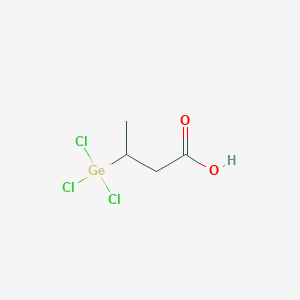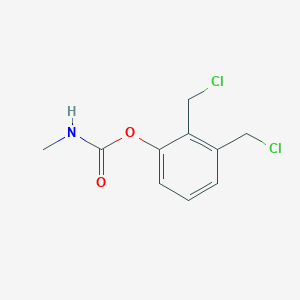![molecular formula C13H20O2Si B14711250 Ethyl 3-[dimethyl(phenyl)silyl]propanoate CAS No. 18192-31-9](/img/structure/B14711250.png)
Ethyl 3-[dimethyl(phenyl)silyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[dimethyl(phenyl)silyl]propanoate is an organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group and two methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-[dimethyl(phenyl)silyl]propanoate typically involves the reaction of ethyl 3-bromopropanoate with dimethylphenylsilane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like tetrahydrofuran (THF) to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 3-[dimethyl(phenyl)silyl]propanoate can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[dimethyl(phenyl)silyl]propanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential role in modifying biological molecules to enhance their stability and bioavailability.
Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the development of advanced materials with improved mechanical and thermal properties.
Wirkmechanismus
The mechanism of action of ethyl 3-[dimethyl(phenyl)silyl]propanoate involves its interaction with various molecular targets, primarily through the silicon atom. The silicon-carbon bonds in the compound provide unique reactivity, allowing it to form stable complexes with other molecules. This can lead to enhanced stability and bioavailability of the modified molecules .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-phenylpropanoate: Similar structure but lacks the silicon atom.
Ethyl 3-(trimethylsilyl)propanoate: Contains a trimethylsilyl group instead of the dimethyl(phenyl)silyl group.
Uniqueness: Ethyl 3-[dimethyl(phenyl)silyl]propanoate is unique due to the presence of the dimethyl(phenyl)silyl group, which imparts distinct chemical properties such as increased lipophilicity and stability compared to its carbon analogs .
Eigenschaften
CAS-Nummer |
18192-31-9 |
|---|---|
Molekularformel |
C13H20O2Si |
Molekulargewicht |
236.38 g/mol |
IUPAC-Name |
ethyl 3-[dimethyl(phenyl)silyl]propanoate |
InChI |
InChI=1S/C13H20O2Si/c1-4-15-13(14)10-11-16(2,3)12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3 |
InChI-Schlüssel |
ZYUMTBJNPJVHLU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC[Si](C)(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


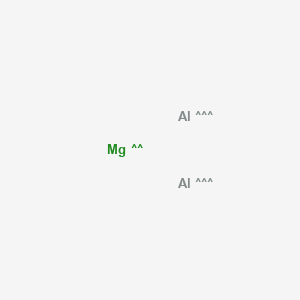

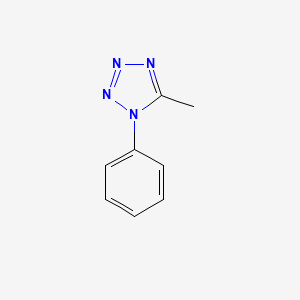
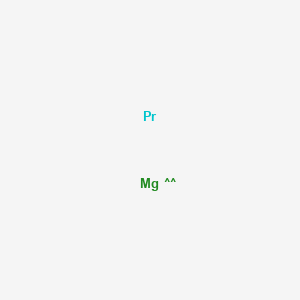


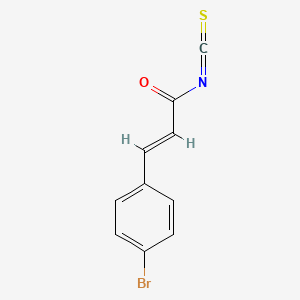

![3-[Ethyl-(3-oxo-3-phenylpropyl)amino]-1-phenylpropan-1-one;hydrochloride](/img/structure/B14711221.png)
![Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,12,17-pentol](/img/structure/B14711222.png)
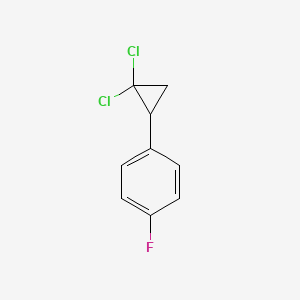
![1-(2,6-dimethylmorpholin-4-yl)-3-[N-pyridin-4-yl-3-(trifluoromethyl)anilino]propan-1-one;2-hydroxybenzoic acid](/img/structure/B14711235.png)
